7-Cinnamoyloxyisoflavone

描述

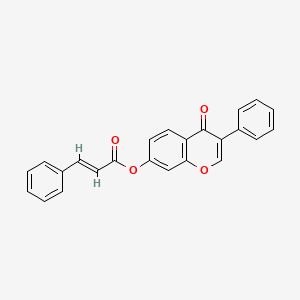

7-Cinnamoyloxyisoflavone is a compound belonging to the isoflavone class of flavonoids. Isoflavones are phenolic compounds primarily found in the Fabaceae family, known for their estrogen-like effects and antioxidant properties . This compound is structurally characterized by the presence of a cinnamoyl group attached to the 7th position of the isoflavone backbone, which contributes to its unique chemical and biological properties.

作用机制

Target of Action

7-Cinnamoyloxyisoflavone, as an isoflavone derivative, primarily targets estrogen receptors . Isoflavones are known to be selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol .

Mode of Action

The compound interacts with its targets, the estrogen receptors, and induces changes in the cell. Isoflavones have anticarcinogenic properties, including inhibition of cell proliferation, induction of apoptosis, autophagy, necrosis, cell cycle arrest, senescence, impaired cell migration, invasion, tumor angiogenesis and reduced resistance to multiple drugs in tumor cells .

Biochemical Pathways

This compound, being an isoflavone, affects several biochemical pathways. Isoflavones are part of the phenylpropanoid pathway, which is involved in the synthesis of a variety of secondary metabolites . Exposure to isoflavones can lead to increased intracellular levels of 6-phosphogluconate and ribose 5-phosphate, suggesting a possible upregulation of the pentose phosphate pathway .

Pharmacokinetics

The pharmacokinetics of isoflavones can be influenced by various factors, including dose, route of administration, and individual differences in metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other isoflavones. These effects include potential anticancer properties, serving as antioxidants, inducing apoptosis, and inhibiting cancer cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stress factors in the environment can promote the synthesis of various types of flavonoids in plants . Additionally, the 7th Environment Action Programme mandates the development of a strategy for a non-toxic environment conducive to the development of sustainable substitutes including non-chemical solutions .

生化分析

Cellular Effects

Isoflavones, a class of compounds to which 7-Cinnamoyloxyisoflavone belongs, have been reported to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes remain to be explored.

Molecular Mechanism

Isoflavones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids, including isoflavones

Transport and Distribution

Isoflavones are known to be transported and distributed within cells and tissues , but the specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, remain to be explored.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cinnamoyloxyisoflavone typically involves the esterification of isoflavone with cinnamic acid. The reaction is usually catalyzed by acidic or basic catalysts under reflux conditions. Common reagents include cinnamic acid, isoflavone, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

化学反应分析

Types of Reactions: 7-Cinnamoyloxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学研究应用

7-Cinnamoyloxyisoflavone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of isoflavones.

Biology: The compound’s estrogen-like effects make it a subject of interest in studies related to hormone replacement therapy and endocrine disruption.

Medicine: Research explores its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits

相似化合物的比较

Genistein: Another isoflavone with strong estrogenic activity.

Daidzein: Known for its anti-cancer and anti-inflammatory properties.

Biochanin A: Exhibits antioxidant and anti-carcinogenic effects

Uniqueness: 7-Cinnamoyloxyisoflavone is unique due to the presence of the cinnamoyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities compared to other isoflavones .

生物活性

7-Cinnamoyloxyisoflavone is a derivative of isoflavones, which are polyphenolic compounds found predominantly in legumes. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cinnamoyloxy group at the 7-position of the isoflavone backbone. The synthesis of this compound typically involves the modification of naturally occurring isoflavones through chemical reactions such as esterification or acylation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage.

Anti-Cancer Properties

The anti-cancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 (Ovarian) | 2.1 ± 0.21 | Apoptosis induction |

| Panc1 (Pancreatic) | 3.4 ± 0.11 | Apoptosis induction |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the NF-κB signaling pathway, which is critical in mediating inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

A case study involving animal models treated with this compound showed a marked reduction in tumor size in xenograft models of breast cancer. The study highlighted that treatment with this compound resulted in significant apoptosis within tumor tissues and reduced angiogenesis.

Clinical Implications

While most studies focus on preclinical models, there is emerging evidence supporting the potential use of this compound in clinical settings. Its ability to modulate key signaling pathways suggests that it could be integrated into therapeutic regimens for cancer treatment or as a dietary supplement to enhance health outcomes.

属性

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O4/c25-23(14-11-17-7-3-1-4-8-17)28-19-12-13-20-22(15-19)27-16-21(24(20)26)18-9-5-2-6-10-18/h1-16H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABHDNWMBXCOOQ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131814-54-5 | |

| Record name | 7-Cinnamoyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131814545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。